molecular formula C9H11FN2O B1340968 4-(3-Fluoropyridin-2-yl)morpholine CAS No. 693235-16-4

4-(3-Fluoropyridin-2-yl)morpholine

Cat. No. B1340968
M. Wt: 182.19 g/mol
InChI Key: CNVYEJLKNZBHKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(3-Fluoropyridin-2-yl)morpholine has been explored in various contexts. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been both theoretically and experimentally studied, indicating the compound's potential as a hepatitis B inhibitor . Similarly, the synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives was catalyzed by [BmIm]OH, showing moderate antimicrobial activities . Another compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride and exhibited significant anti-TB and antimicrobial activities . The precursor 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized through a substitution reaction followed by nitro group reduction, leading to the creation of new sulfonamides and carbamates with potent antimicrobial activity .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various techniques. Single crystal X-ray diffraction studies have been particularly useful in determining the crystal structure and lattice parameters of these molecules. For example, the compound from paper crystallized in a monoclinic P21/c space group, while the compound from paper also belonged to the monoclinic system with specific lattice parameters. These structural analyses are crucial for understanding the compounds' properties and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through their biological activities. The compound from paper was tested for anti-hepatitis B virus activity, demonstrating nanomolar inhibitory activity. The derivatives synthesized in paper were tested for antibacterial and antifungal activities, showing moderate in vitro activities. Similarly, the compound from paper was screened for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies, showing remarkable anti-TB activity and superior antimicrobial activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as fluorescence characteristics, have been studied to facilitate their identification and determination. Paper provides practical data for the fluorimetric determination of aminopyridines, which is relevant for the analysis of compounds containing the pyridine moiety. The antimicrobial potency of the synthesized compounds in paper was examined by screening growth inhibition zones against bacteria and fungi, with some compounds exhibiting promising activity in the MIC range of 6.25–25.0 µg/mL.

Scientific Research Applications

  • Ataxia-Telangiectasia Mutated Loss-of-Function Displays Variant and Tissue-Specific Differences across Tumor Types

  • Synthesis of Morpholines

  • Radiosynthesis and Evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine

  • Synthesis of Morpholines

  • Radiosynthesis and Evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine

  • Pharmaceutical Research

  • Synthesis of Fluorinated Pyridines

  • Preparation of Substituted 3-Fluoropyridines

  • Synthesis of Morpholines

Safety And Hazards

Safety data sheets suggest that exposure to 4-(3-Fluoropyridin-2-yl)morpholine should be avoided. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

4-(3-fluoropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVYEJLKNZBHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585976
Record name 4-(3-Fluoropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoropyridin-2-yl)morpholine

CAS RN

693235-16-4
Record name 4-(3-Fluoropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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